![molecular formula C20H19NO2S B2924645 N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methylbenzamide CAS No. 2034346-02-4](/img/structure/B2924645.png)
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methylbenzamide
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Description
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methylbenzamide, also known as TH-PVP, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. This compound is classified as a novel psychoactive substance (NPS) and has been found to have similar effects to other cathinones, such as methcathinone and mephedrone.
Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives have been studied for their potential as antimicrobial agents. The structural complexity of “N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methylbenzamide” could be leveraged to target various bacterial and fungal pathogens. Research has shown that modifications to the thiophene ring can lead to compounds with significant antibacterial and antifungal properties .
Anti-inflammatory and Analgesic Properties
Compounds containing thiophene rings have been reported to exhibit anti-inflammatory and analgesic activities. The pharmacological profile of such compounds can be attributed to their ability to modulate biological pathways involved in inflammation and pain perception .
Antitumor and Cytotoxic Drug Development
The thiophene moiety is a common feature in several antitumor and cytotoxic drugs. The unique structure of “N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methylbenzamide” could be explored for the development of new anticancer agents, potentially offering improved efficacy and reduced side effects .
Neuroprotective Effects
Thiophene derivatives have shown promise in neuroprotection, which is crucial for treating neurodegenerative diseases. The compound may have applications in protecting neuronal cells from damage or death caused by various neurotoxic agents .
Antiviral Applications
The structural framework of thiophene-containing compounds has been utilized in the design of antiviral drugs. Given the ongoing need for new antiviral agents, especially in the wake of emerging viral diseases, this compound could serve as a scaffold for developing novel antiviral therapies .
Material Science and Organic Electronics
Thiophene and its derivatives are pivotal in the field of material science, particularly in the development of organic electronics. The electronic properties of thiophene make it suitable for use in organic semiconductors, solar cells, and light-emitting diodes (LEDs). The compound’s structure could be modified to enhance its electronic properties for these applications .
properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-14-4-2-3-5-18(14)20(23)21-12-19(22)16-8-6-15(7-9-16)17-10-11-24-13-17/h2-11,13,19,22H,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDXRTQSTMPOIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methylbenzamide |
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